molecular formula C21H21N5O2S B2920912 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile CAS No. 573932-75-9

2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile

Cat. No. B2920912
CAS RN: 573932-75-9
M. Wt: 407.49
InChI Key: ZDBMQVYNRNQFGI-UHFFFAOYSA-N
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Description

2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile, also known as XAV-939, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit Wnt/β-catenin signaling, a pathway that plays an important role in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. In

Scientific Research Applications

2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin signaling pathway, which is known to promote tumor growth and metastasis. In osteoporosis research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast differentiation. In Alzheimer's disease research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.

Mechanism Of Action

2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is responsible for the degradation of axin, a key component of the pathway. By inhibiting tankyrase, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile stabilizes axin and promotes its interaction with β-catenin, leading to the degradation of β-catenin and the inhibition of downstream signaling.
Biochemical and Physiological Effects:
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In osteoblasts, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to promote differentiation and mineralization, leading to increased bone mass and strength. In Alzheimer's disease models, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to reduce amyloid-beta accumulation and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows for precise manipulation of this pathway without affecting other signaling pathways. 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is also readily available and has been optimized for high yields and purity, making it a convenient tool for scientific research. However, one limitation of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is its potential off-target effects, which may affect other cellular processes and lead to unintended consequences.

Future Directions

There are many potential future directions for the study of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile. One area of research is the development of more potent and selective inhibitors of tankyrase, which may have improved therapeutic efficacy and fewer off-target effects. Another area of research is the investigation of the role of Wnt/β-catenin signaling in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, the combination of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile with other therapeutic agents may have synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile involves the reaction of 2-(phenylsulfonyl)acetonitrile with 3-(4-methylpiperazin-1-yl)quinoxalin-2-amine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent. The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been optimized for high yields and purity, making it readily available for scientific research.

properties

IUPAC Name

2-(benzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-25-11-13-26(14-12-25)21-20(23-17-9-5-6-10-18(17)24-21)19(15-22)29(27,28)16-7-3-2-4-8-16/h2-10,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBMQVYNRNQFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile

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